Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate is identified as an intermediate, suggesting it undergoes further chemical transformations. [] The nitro group is likely reduced to an amine (-NH2) using methods like catalytic hydrogenation or metal/acid reduction. This step is common in the synthesis of pharmaceuticals and could be crucial for the biological activity of the final BCR-ABL inhibitors.
The primary application of Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate appears to be as a synthetic intermediate in developing pyrimidine-based BCR-ABL kinase inhibitors. [] These inhibitors have potential therapeutic applications in treating chronic myelogenous leukemia (CML) and potentially other cancers where BCR-ABL kinase is implicated.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6